molecular formula C6H10N2S2 B14593045 1-Cyanoethyl dimethylcarbamodithioate CAS No. 61540-36-1

1-Cyanoethyl dimethylcarbamodithioate

Cat. No.: B14593045
CAS No.: 61540-36-1
M. Wt: 174.3 g/mol
InChI Key: YAIWSWLJAIONLE-UHFFFAOYSA-N
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Description

1-Cyanoethyl dimethylcarbamodithioate is an organosulfur compound with the molecular formula C6H10N2S2. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a cyanoethyl group attached to a dimethylcarbamodithioate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanoethyl dimethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with dimethylamine, followed by the addition of acrylonitrile. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise ratios. The reaction is monitored to maintain optimal conditions, such as temperature and pressure, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Cyanoethyl dimethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyanoethyl dimethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyanoethyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its sulfur-containing moiety plays a crucial role in these interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl dimethylcarbamodithioate: Similar in structure but with an ethyl group instead of a cyanoethyl group.

    Methyl dimethylcarbamodithioate: Contains a methyl group instead of a cyanoethyl group.

    Propyl dimethylcarbamodithioate: Features a propyl group in place of the cyanoethyl group.

Uniqueness

1-Cyanoethyl dimethylcarbamodithioate is unique due to its cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes where other similar compounds may not be as effective .

Properties

CAS No.

61540-36-1

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

1-cyanoethyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H10N2S2/c1-5(4-7)10-6(9)8(2)3/h5H,1-3H3

InChI Key

YAIWSWLJAIONLE-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)SC(=S)N(C)C

Origin of Product

United States

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